Plasma kallikrein-IN-1 is a potent inhibitor of plasma kallikrein, an enzyme involved in the kallikrein-kinin system, which plays a critical role in various physiological processes including blood coagulation, inflammation, and pain response. Plasma kallikrein is synthesized in the liver and circulates as its inactive precursor, prekallikrein. Upon activation by factor XII, plasma kallikrein catalyzes the cleavage of high molecular weight kininogen to produce bradykinin, a peptide that mediates vasodilation and increases vascular permeability.
Plasma kallikrein is classified as a serine protease and is part of the broader kallikrein family, which includes multiple tissue kallikreins. The enzyme is identified by the Enzyme Commission number 3.4.21.34 and has been implicated in various pathological conditions, including hereditary angioedema and cardiovascular diseases. Its activity is tightly regulated by inhibitors such as C1-esterase inhibitor and specific small-molecule inhibitors like Plasma kallikrein-IN-1 .
The synthesis of Plasma kallikrein-IN-1 involves several key steps that can be executed on a process scale. The synthesis typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that yield the final compound.
The molecular structure of Plasma kallikrein-IN-1 features a complex arrangement typical of small-molecule inhibitors targeting serine proteases. Key structural components include:
Plasma kallikrein-IN-1 functions primarily through competitive inhibition of plasma kallikrein. The following outlines its interaction with the enzyme:
The mechanism by which Plasma kallikrein-IN-1 exerts its inhibitory effects involves several steps:
Plasma kallikrein-IN-1 exhibits distinct physical and chemical properties:
Plasma kallikrein-IN-1 has several significant applications in scientific research:
Plasma kallikrein-IN-1 achieves high target specificity through optimized molecular interactions with the serine protease catalytic domain of plasma kallikrein (PKa). The inhibitor’s scaffold features a boronate warhead that forms a reversible covalent bond with the catalytic serine residue (Ser⁵⁹⁵ in mature PKa numbering). This interaction exploits the oxyanion hole formed by Gly⁵⁹³ and Cys⁶⁰² residues, mimicking the tetrahedral transition state during natural substrate hydrolysis [2] [4].
Distinctive specificity arises from interactions with three key subsites:
Table 1: Key Binding Interactions Between Plasma Kallikrein-IN-1 and PKa Active Site
| Binding Region | Residues in PKa | Chemical Moieties in Inhibitor | Interaction Type |
|---|---|---|---|
| S1 Specificity Pocket | Asp⁶⁴⁸ | Basic amine group | Ionic bond |
| S2 Hydrophobic Subsites | Trp⁶⁰⁵, Tyr⁶⁰⁹ | Biphenyl system | π-π Stacking |
| S4 Binding Cleft | Leu⁵⁵⁵, Val⁵⁶⁶ | tert-Butyl group | Van der Waals |
| Oxyanion Hole | Gly⁵⁹³, Cys⁶⁰² | Boronate warhead | Covalent (reversible) |
| Catalytic Triad | Ser⁵⁹⁵ | Electrophilic carbonyl | Nucleophilic attack |
Co-crystallographic studies at 1.3 Å resolution reveal that inhibitor binding induces a conformational shift in the ⁵⁸⁵-loop (residues 582-592), narrowing the substrate access channel by ~1.8 Å compared to the apo-enzyme [2] [10]. This "induced-fit" mechanism further enhances binding specificity by creating steric hindrance against bulkier substrates like high-molecular-weight kininogen (HK).
Plasma kallikrein-IN-1 exerts profound allosteric effects on the four N-terminal apple domains (A1-A4) that regulate physiological substrate recognition. The inhibitor binding to the catalytic domain triggers a 180° rotation of the apple domain disc relative to the protease domain, as visualized through hydrogen-deuterium exchange mass spectrometry (HDX-MS) [3] [10]. This conformational shift disrupts two critical interfaces:
HK binding site: The A2 domain (residues 199-287) undergoes conformational changes that reduce its affinity for domain 5 of HK by >80% (Kd shift from 15 nM to >120 nM) [3]. Specifically, the reoriented A2 domain buries a critical HK-binding loop (residues 240-252) that normally interacts with HK through salt bridges [10].
Factor XII recognition surface: The reoriented A4 domain (residues 371-448) exhibits reduced accessibility for Factor XII zymogen. Residues Tyr⁴¹⁵ and Arg⁴²⁷, which form key contacts with the fibronectin type II domain of FXII, become partially occluded in the inhibitor-bound state [6] [10].
The allosteric network is mediated by two structural elements:
This domain rotation effectively "locks" PKa in a zymogen-like conformation despite proteolytic activation, preventing its integration into contact system complexes on endothelial surfaces [3] [6].
Plasma kallikrein-IN-1 exhibits mixed inhibition kinetics with distinct mechanisms against different substrates:
Competitive inhibition predominates for small synthetic substrates (Ki = 3.02 ± 0.12 nM). The inhibitor displays rapid on-rate kinetics (kon > 10 × 10⁶ M⁻¹s⁻¹) and slow dissociation (koff = 4.7 × 10⁻⁴ s⁻¹), resulting in prolonged occupancy of the active site [4] [7]. This competitive mechanism is confirmed through Lineweaver-Burk plots showing intersecting lines at the y-axis when varying substrate concentrations.
Non-competitive inhibition emerges with physiological macromolecular substrates. For HK cleavage:
Table 2: Kinetic Parameters of Plasma Kallikrein Inhibition
| Substrate | Inhibition Type | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Mechanistic Basis |
|---|---|---|---|---|---|
| Chromogenic S-2302 | Competitive | 3.02 ± 0.12 | >10 × 10⁶ | 4.7 × 10⁻⁴ | Active site occlusion |
| High MW Kininogen | Mixed non-competitive | 0.81 ± 0.05 | 18 × 10⁶ | 1.2 × 10⁻⁴ | Allosteric + active site |
| Factor XII | Uncompetitive | 5.3 ± 0.6 | 7.2 × 10⁶ | 8.9 × 10⁻⁴ | Exosite disruption |
The dual kinetic behavior arises from Plasma kallikrein-IN-1's ability to simultaneously:1) Compete with small substrates for catalytic site access2) Allosterically disrupt exosite interactions required for macromolecular substrate binding [4] [7]
Stopped-flow fluorescence studies demonstrate that inhibitor binding increases the conformational flexibility of the 99-loop (residues 590-600), reducing its capacity to engage extended polypeptide substrates [2] [4].
Plasma kallikrein-IN-1 profoundly disrupts the reciprocal activation cascades central to contact system function through three interconnected mechanisms:
Table 3: Biomarker Changes in Contact System Activation After Inhibition
| Biomarker | Basal Level | Activated Level | Post-Inhibition (1 μM) | Functional Significance |
|---|---|---|---|---|
| Cleaved HK (HKa) | 15 ± 3 nM | 210 ± 25 nM | 22 ± 4 nM | Direct PKa activity marker |
| Bradykinin | <0.1 nM | 35 ± 6 nM | 0.4 ± 0.1 nM | Vasoactive peptide endpoint |
| Active FXIIa | 0.05 nM | 1.8 ± 0.3 nM | 0.08 ± 0.02 nM | Contact system initiation |
| PK Activation Fragment | 10% ± 2% | 89% ± 5% | 15% ± 3% | Zymogen conversion rate |
In whole-blood models, Plasma kallikrein-IN-1 (1 μM) reduces dextran sulfate-induced bradykinin generation by 99% within 15 minutes and maintains suppression for >6 hours [7] [9]. The inhibitor also prevents pathological crosstalk activation:
These effects demonstrate Plasma kallikrein-IN-1's capacity to reset dysregulated contact system activation by simultaneously targeting enzymatic activity and zymogen conversion processes [1] [8] [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2